2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride
Overview
Description
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.13 g/mol . It belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve signal transmission.
Mode of Action
It can be inferred that the compound may interact with its targets (such as acetylcholinesterase and butyrylcholinesterase) and inhibit their activity . This inhibition could lead to an increase in the concentration of certain neurotransmitters, thereby affecting nerve signal transmission.
Biochemical Pathways
Given its potential inhibitory effects on acetylcholinesterase and butyrylcholinesterase , it can be inferred that the compound may affect pathways related to neurotransmitter degradation and nerve signal transmission.
Result of Action
Based on the potential inhibition of acetylcholinesterase and butyrylcholinesterase , it can be inferred that the compound may lead to an increase in the concentration of certain neurotransmitters, thereby affecting nerve signal transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine ring . The resulting intermediate is then reacted with ethylamine to introduce the ethylamine group, followed by treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: A related compound with two imidazo[1,2-a]pyridine units.
2-Imidazo[1,2-a]pyrimidin-2-yl-ethylamine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Imidazo[1,2-a]quinolin-2-yl-ethylamine: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride is unique due to its specific imidazo[1,2-a]pyridine core and ethylamine group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;;/h1-3,6-7H,4-5,10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCXCMRDFSSNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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